

Technical Guide: ¹³C NMR Characterization of 2,5-Dichlorobenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,5-Dichlorobenzyl bromide
CAS No.:	85482-13-9
Cat. No.:	B1630745

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Executive Summary

2,5-Dichlorobenzyl bromide (also known as

-bromo-2,5-dichlorotoluene) is a critical electrophilic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functionalized heterocycles. Its high reactivity, driven by the benzylic bromide moiety, makes it prone to hydrolysis and dimerization, necessitating rigorous structural verification.

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data for **2,5-dichlorobenzyl bromide**. Unlike standard data sheets, this document focuses on the causality of chemical shifts—explaining how the specific substitution pattern (2,5-dichloro) influences the magnetic environment of the carbon nuclei. It establishes a self-validating protocol for researchers to distinguish this compound from its isomers (e.g., 2,4- or 3,4-dichlorobenzyl bromide) during drug development workflows.

Chemical Identity & Structural Context[1][2][3][4][5] [6][7][8][9][10][11]

Before interpreting the spectrum, the structural framework must be defined to map the signals correctly.

Property	Details
IUPAC Name	1-(Bromomethyl)-2,5-dichlorobenzene
CAS Number	85482-13-9
Molecular Formula	C H BrCl
Molecular Weight	239.92 g/mol
Hybridization	6 sp aromatic carbons, 1 sp benzylic carbon
Symmetry	C (No internal symmetry elements)

Structural Numbering Scheme:

- C1: Ipso carbon attached to the bromomethyl group (-CH Br).
- C2: Ipso carbon attached to Chlorine (Ortho to CH Br).
- C3: Aromatic CH (Meta to CH Br).
- C4: Aromatic CH (Para to CH Br).

Br).

- C5: Ipso carbon attached to Chlorine (Meta to CH

Br).

- C6: Aromatic CH (Ortho to CH

Br).

- C7: Benzylic carbon (-CH

Br).

Experimental Protocol

To ensure data reproducibility and integrity, the following acquisition parameters are recommended. This protocol minimizes solvent-solute interactions that can cause peak drifting.

Sample Preparation[8]

- Solvent: Deuterated Chloroform (CDCl₃, 99.8% D) is the standard. It provides a triplet lock signal at 77.16 ppm.
- Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent. High concentration is vital for ¹³C detection due to the low natural abundance (1.1%) of the isotope.
- Filtration: Filter through a glass wool plug to remove suspended inorganic salts (e.g., residual NaBr/KBr from synthesis) which can degrade field homogeneity (shimming).

Instrument Parameters (Self-Validating)

- Frequency: 100 MHz or higher (for ¹³C) is recommended to resolve closely spaced aromatic signals.
- Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).
- Relaxation Delay (D1): Set to 2.0–3.0 seconds. The quaternary carbons (C1, C2, C5) have long T1 relaxation times; insufficient delay will suppress their signal intensity, leading to

"missing" peaks.

- Scans (NS): Minimum 512 scans (approx. 30 mins) to achieve adequate Signal-to-Noise (S/N) ratio.

13C NMR Spectral Analysis

The spectrum of **2,5-dichlorobenzyl bromide** is characterized by seven distinct signals: one aliphatic (benzylic) and six aromatic.

Table of Chemical Shifts (δ , ppm)

Note: Values are derived from Substituent Chemical Shift (SCS) additivity rules validated against benzyl bromide and 2,5-dichlorotoluene standards.

Carbon Label	Type	Chemical Shift (ppm)	Assignment Logic & Diagnostic Features
C7	CH (Benzylic)	31.2 – 31.8	Diagnostic Peak. Upfield shifted relative to benzyl bromide (33.7 ppm) due to the gamma-gauche steric effect of the Ortho-Cl (C2).
C1	C_quat (Ipso)	136.5 – 137.5	Attached to CH Br. Deshielded by the alkyl group but shielded slightly by the Ortho-Cl.
C2	C_quat (C-Cl)	133.0 – 134.0	Ipso-Cl. Deshielded by the direct Cl attachment (Heavy atom effect).
C5	C_quat (C-Cl)	132.5 – 133.5	Ipso-Cl. Similar to C2 but magnetically distinct due to lack of ortho-CH Br interaction.
C6	CH (Aromatic)	131.0 – 131.5	Ortho to CH Br. Deshielded relative to benzene (128.5).
C3	CH (Aromatic)	130.0 – 130.8	Ortho to Cl (C2) and Ortho to Cl (C5).
C4	CH (Aromatic)	129.0 – 129.8	Para to CH

Br. Least affected by substituents.

Mechanistic Insight (The "Why")

1. The "Gamma-Gauche" Shielding (C7): In unsubstituted benzyl bromide, the benzylic carbon resonates at ~33.7 ppm. In **2,5-dichlorobenzyl bromide**, the Chlorine atom at position 2 exerts a steric compression on the benzylic protons. This "gamma" effect typically results in an upfield shift (shielding) of 2–3 ppm for the carbon nucleus.

- Validation Check: If your C7 peak appears >35 ppm, suspect the 3,4-dichloro isomer (where no ortho substituent exists).

2. Quaternary Carbon Identification: C1, C2, and C5 are quaternary. In a standard decoupled experiment, these peaks will be significantly shorter than C3, C4, and C6 due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.

- Validation Check: Use a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. C7 (CH

) will appear inverted (down), C3/C4/C6 (CH) will appear upright (up), and C1/C2/C5 will disappear. This confirms the carbon count.

Structural Validation Logic

In drug development, distinguishing regioisomers is paramount. The 2,5-isomer can be confused with the 2,4- or 3,4-isomers. Use the following logic gate to validate your structure.

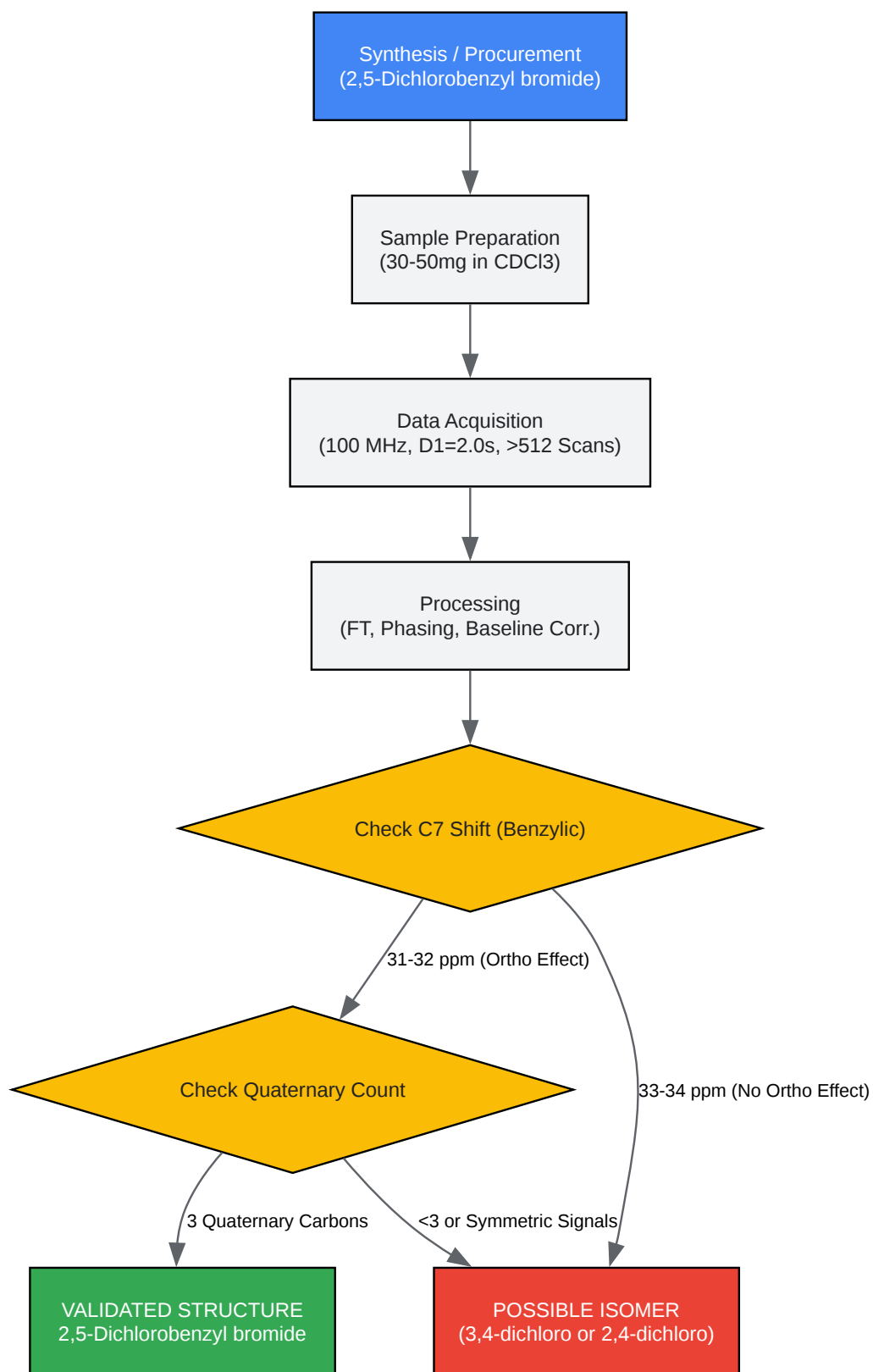
Isomer Differentiation Decision Tree

- Check Benzylic Shift (C7):
 - ~31-32 ppm: Indicates Ortho-substitution (2,3-, 2,4-, 2,5-, or 2,6- isomer).
 - ~33-34 ppm: Indicates Meta/Para-substitution only (3,4- or 3,5- isomer).
 - Result: If >33 ppm, REJECT 2,5-dichloro structure.

- Count Quaternary Signals:
 - Must see 3 low-intensity signals in the aromatic region (132–138 ppm).
 - Result: If only 2 signals are weak, check for symmetry (e.g., 2,6-dichloro or 3,5-dichloro would have equivalent carbons). 2,5-dichloro is asymmetric; all carbons are unique.
- Analyze Proton Coupling (1H NMR Correlation):
 - While this guide focuses on 13C, the 1H NMR splitting provides the final confirmation.
 - 2,5-Dichloro pattern: A singlet (CH), a doublet (H3), a doublet of doublets (H4), and a doublet (H6).
 - 2,4-Dichloro pattern: H3 is a singlet (isolated).
 - Result: If you see a sharp aromatic singlet (H3) in 1H NMR, it is likely the 2,4-isomer, not the 2,5-isomer.

Visualization: Validation Workflow

The following diagram illustrates the logical workflow for synthesizing, acquiring, and validating the spectral data.



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Figure 1: Step-by-step logic flow for validating the **2,5-dichlorobenzyl bromide** structure using ^{13}C NMR markers.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3495744, **2,5-Dichlorobenzyl bromide**. Retrieved February 7, 2026, from [[Link](#)]
- Oregon State University (2022). ^{13}C NMR Chemical Shift Tables and Additivity Rules. Retrieved February 7, 2026, from [[Link](#)]
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